![molecular formula C9H13N3O2 B1481444 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol CAS No. 2092250-14-9](/img/structure/B1481444.png)
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol
Overview
Description
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (DMPO) is a heterocyclic compound of the pyridazinone family that has been studied extensively for its potential applications in a variety of scientific research fields. This compound is of particular interest due to its unique structure and its ability to serve as a versatile platform for further chemical modification. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a building block for the synthesis of organic molecules, such as amino acids and peptides. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. Additionally, 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol has been explored as a potential agent for the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450.
Mechanism of Action
Target of action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of these compounds is also dependent on their specific structure and functional groups. They can interact with their targets in various ways, such as by inhibiting or activating certain enzymes or receptors .
Biochemical pathways
Pyridazines and pyridazinones can affect various biochemical pathways due to their wide range of pharmacological activities. For example, some derivatives have been shown to possess anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely depending on their specific structure and functional groups. Some pyridazinone derivatives have been shown to have ideal pharmaceutical properties for a CNS drug in regard to water solubility, permeability and lipophilicity and had low binding to human plasma proteins .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific structure and functional groups. For example, some derivatives have been shown to have anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol as a platform for further chemical modification include its availability, its low cost, and its versatility. Additionally, its structure is relatively simple and can be readily modified to create a wide range of compounds. However, the use of 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol in lab experiments is limited by its low solubility in water, as well as its potential toxicity.
Future Directions
The potential future directions for the use of 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol include further research into its mechanism of action, its potential applications in drug delivery, and its potential use as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed, as well as further exploration of its potential as a platform for further chemical modification. Finally, further research into its potential toxicity, as well as its potential for environmental contamination, is needed.
properties
IUPAC Name |
3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)5-14-6-12(9)7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJFDBBCNISFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=NNC(=O)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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